(1R,2S)-1-Amino-1-(3-methoxy-5-methylphenyl)propan-2-OL
Description
(1R,2S)-1-Amino-1-(3-methoxy-5-methylphenyl)propan-2-OL is a chiral amino alcohol derivative featuring a substituted phenyl ring at the C1 position and a hydroxyl group at C2. A key intermediate in its synthesis involves a three-component coupling of 3-methoxyphenyl boronic acid, (5S)-2,2,5-trimethyl-1,3-dioxolan-4-ol, and amino diphenyl methane, as reported in J. Am. Chem. Soc. (1998) .
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
(1R,2S)-1-amino-1-(3-methoxy-5-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO2/c1-7-4-9(11(12)8(2)13)6-10(5-7)14-3/h4-6,8,11,13H,12H2,1-3H3/t8-,11-/m0/s1 |
InChI Key |
UUQOOMMZAUMHRB-KWQFWETISA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)OC)[C@H]([C@H](C)O)N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC)C(C(C)O)N |
Origin of Product |
United States |
Preparation Methods
Reduction and Amination Sequence
A common route involves the following steps:
Reduction of 3-methoxy-5-methylbenzaldehyde :
The aldehyde is reduced to the corresponding alcohol using mild reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation methods. This step yields the intermediate 3-methoxy-5-methylbenzyl alcohol or a related intermediate with a hydroxyl group at the benzylic position.Amination at the alpha position :
The introduction of the amino group to form the amino alcohol is achieved by nucleophilic substitution or reductive amination techniques. Reductive amination involves reacting the aldehyde or ketone intermediate with ammonia or an amine source in the presence of reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3). This step is crucial for installing the amino group with stereochemical control.Stereochemical control :
The use of chiral catalysts or auxiliaries during the reductive amination or during the initial reduction step can direct the formation of the desired (1R,2S)-stereochemistry. For example, chiral ligands in metal-catalyzed hydrogenation or enzymatic resolution methods have been reported to enhance enantioselectivity.
Alternative Synthetic Routes
- Chiral pool synthesis : Starting from chiral building blocks such as amino acids or chiral epoxides that can be selectively functionalized to introduce the methoxy and methyl substituents on the aromatic ring.
- Asymmetric catalysis : Employing asymmetric hydrogenation or asymmetric addition reactions to set the stereocenters with high enantiomeric excess.
Representative Reaction Conditions (Literature Examples)
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Reduction of aldehyde | NaBH4 in methanol, 0°C to room temperature | High yield of benzyl alcohol intermediate |
| Reductive amination | Ammonia or amine, NaBH3CN, MeOH, r.t. | Amino alcohol formation with stereochemical control |
| Chiral catalyst use | Pd(OH)2/C, chiral phosphine ligands, reflux | Enhanced enantioselectivity in amino alcohol |
| Purification | Chromatography or crystallization | Isolation of pure (1R,2S)-1-amino-1-(3-methoxy-5-methylphenyl)propan-2-ol |
Research Findings and Optimization
- The use of trimethylsilyl trifluoromethanesulfonate (TMSOTf) combined with triethylsilane has been reported to facilitate selective reductions under mild conditions, improving yield and purity.
- Palladium-catalyzed coupling reactions with tri-o-tolylphosphine ligands have been used in related systems to install functional groups with stereocontrol.
- Reaction times and temperatures are optimized to balance conversion and enantiomeric excess, typically involving room temperature to reflux conditions over several hours.
- Post-synthesis, the compound is often purified by recrystallization or chromatography to achieve high enantiomeric purity.
Data Table Summarizing Key Synthetic Parameters
| Parameter | Typical Value/Condition | Reference/Remarks |
|---|---|---|
| Starting material | 3-methoxy-5-methylbenzaldehyde | Commercially available |
| Reduction agent | Sodium borohydride (NaBH4) | Mild, selective reduction of aldehyde |
| Amination method | Reductive amination with NaBH3CN or NaBH(OAc)3 | Provides amino group at alpha position |
| Chiral catalyst | Pd(OH)2/C with chiral phosphine ligands | Enhances stereoselectivity |
| Solvent | Methanol, ethanol, acetonitrile | Depends on step |
| Temperature | 0°C to reflux | Reaction-specific |
| Reaction time | 2–18 hours | Step-dependent |
| Yield | Typically 70–90% | High yields achievable with optimized methods |
| Purification | Chromatography, recrystallization | To isolate enantiopure product |
Summary of Chemical Properties Relevant to Preparation
| Property | Value |
|---|---|
| Molecular formula | C11H17NO2 |
| Molecular weight | 195.26 g/mol |
| Stereochemistry | (1R,2S) configuration |
| Functional groups | Amino (-NH2), hydroxyl (-OH), methoxy (-OCH3), methyl (-CH3) |
| Solubility | Soluble in polar organic solvents (methanol, ethanol) |
| Stability | Stable under standard laboratory conditions |
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-Amino-1-(3-methoxy-5-methylphenyl)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or alkylating agents.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Neuropharmacological Applications
Research has indicated that (1R,2S)-1-Amino-1-(3-methoxy-5-methylphenyl)propan-2-OL may have implications in neuropharmacology. Its structure suggests potential activity as a neurotransmitter modulator, particularly in the context of serotonin and dopamine pathways. Studies have shown that compounds with similar structures can act as selective serotonin reuptake inhibitors (SSRIs), which are crucial in treating depression and anxiety disorders.
Chiral Synthesis
The compound's chiral nature makes it valuable in asymmetric synthesis. As a chiral building block, it can facilitate the production of other pharmaceuticals with specific stereochemistry, enhancing their efficacy and reducing side effects. This application is particularly relevant in the synthesis of drugs targeting specific receptors where chirality plays a critical role.
Antioxidant Properties
Preliminary studies suggest that this compound exhibits antioxidant properties. Antioxidants are essential in preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals could lead to its use in developing nutraceuticals or pharmaceuticals aimed at improving health outcomes related to oxidative damage.
Pharmaceutical Development
Given its potential biological activities, this compound may serve as a lead compound for developing new therapeutic agents. Its role in modulating neurotransmitter systems positions it as a candidate for further investigation into treatments for mood disorders and neurodegenerative diseases.
Research Tool
In biochemical research, this compound can be utilized as a reference standard or tool compound to explore various biological pathways and mechanisms of action related to amino alcohols.
Case Study 1: Neuropharmacological Screening
A study evaluated the effects of several amino alcohols on serotonin receptor activity, highlighting how compounds structurally related to this compound demonstrated significant modulation of serotonin pathways, suggesting therapeutic potential for mood disorders .
Case Study 2: Synthesis of Chiral Drugs
Research focused on the synthesis of chiral drugs using this compound as a precursor demonstrated its effectiveness in producing several bioactive compounds with high enantiomeric purity . This application underscores the importance of this compound in pharmaceutical manufacturing processes.
Mechanism of Action
The mechanism of action of (1R,2S)-1-Amino-1-(3-methoxy-5-methylphenyl)propan-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, while the methoxy and methyl groups contribute to the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs, their substituents, stereochemistry, and inferred biological implications:
Key Observations:
- Stereochemistry: The 1R,2S configuration in the target compound contrasts with the 1S,2R configuration in analogs like CAS 1019534-32-5. Stereospecificity is critical for receptor binding; for example, β-blockers with 1R,2S configurations exhibit higher β1-adrenoceptor affinity .
- Substituent Effects: Methoxy/Methyl Groups (Target Compound): Electron-donating groups enhance π-π stacking in hydrophobic pockets, as seen in antiarrhythmic indole derivatives . Fluorinated Groups: Improve metabolic stability and binding affinity through electronegativity and lipophilicity .
Biological Activity
(1R,2S)-1-Amino-1-(3-methoxy-5-methylphenyl)propan-2-OL, also known by its CAS number 1336025-58-1, is a chiral amino alcohol that has garnered attention for its potential biological activities. This compound features a unique structure that may influence its interaction with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
The chemical formula of this compound is CHNO, with a molecular weight of 195.26 g/mol. Its predicted boiling point is approximately 346.7 ± 42.0 °C and density around 1.076 ± 0.06 g/cm³ .
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 195.26 g/mol |
| Boiling Point | 346.7 ± 42.0 °C |
| Density | 1.076 ± 0.06 g/cm³ |
| pKa | 12.61 ± 0.45 |
The biological activity of this compound is primarily linked to its effects on neurotransmitter systems, particularly in relation to the modulation of catecholamine levels and their receptors. Research indicates that compounds with similar structures can influence the release of norepinephrine and dopamine, suggesting a potential role in mood regulation and cognitive function.
Pharmacological Studies
Several studies have explored the pharmacological effects of structurally related compounds:
- Neurotransmitter Modulation : Compounds with similar configurations have been shown to enhance neurotransmitter release in various animal models, indicating potential applications in treating mood disorders .
- Anti-inflammatory Effects : There is evidence suggesting that this class of compounds may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .
- Antioxidant Activity : Some studies report that related phenolic compounds possess significant antioxidant activity, which could imply similar properties for this compound .
Case Study 1: Neuroprotective Effects
A study investigating the neuroprotective effects of phenolic compounds found that derivatives similar to this compound reduced neuronal cell death in models of oxidative stress . The neuroprotective mechanism was attributed to the compound's ability to scavenge free radicals and modulate intracellular signaling pathways.
Case Study 2: Anti-inflammatory Properties
In another study focused on inflammation, compounds with similar structures were shown to inhibit the expression of cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased prostaglandin synthesis . This suggests that this compound may also have therapeutic potential in inflammatory disorders.
Q & A
Basic Research Question
- Methodological Answer :
Store the compound in a dry environment at 2–8°C to prevent degradation, as recommended for structurally similar amino-alcohol derivatives . Use airtight containers to avoid moisture absorption and oxidation. During handling, wear nitrile gloves, safety goggles, and a lab coat to minimize skin/eye contact. Conduct experiments in a fume hood with adequate ventilation to reduce inhalation risks, particularly during reactions generating aerosols .
How can researchers confirm the stereochemical configuration of this compound using spectroscopic methods?
Advanced Research Question
- Methodological Answer :
Combine 1H NMR and 13C NMR to analyze coupling constants and chiral centers. For example, vicinal coupling constants (J values) between H1 and H2 can indicate stereochemistry (e.g., trans-diaxial vs. cis-diequatorial arrangements). Chiral derivatization with agents like Mosher’s acid chloride followed by 19F NMR or X-ray crystallography provides unambiguous confirmation . For validation, compare experimental data with computed spectra from density functional theory (DFT) .
What strategies are effective for minimizing impurity formation during the synthesis of this compound?
Advanced Research Question
- Methodological Answer :
- Step 1 : Optimize reaction conditions (e.g., temperature, solvent polarity) to suppress side reactions. For example, using anhydrous tetrahydrofuran (THF) at –20°C reduces epimerization .
- Step 2 : Employ high-performance liquid chromatography (HPLC) with chiral columns to monitor enantiomeric purity. Reference impurity standards (e.g., EP-grade impurities) can identify byproducts .
- Step 3 : Purify intermediates via recrystallization or flash chromatography before proceeding to subsequent steps .
How should researchers address conflicting NMR data when characterizing derivatives of this compound?
Advanced Research Question
- Methodological Answer :
- Conflict Resolution :
Verify solvent effects (e.g., CDCl3 vs. DMSO-d6) on chemical shifts and coupling constants .
Use 2D NMR (e.g., COSY, NOESY) to resolve overlapping signals and assign stereochemistry .
Cross-validate with mass spectrometry (HRMS) to confirm molecular ion peaks and rule out degradation .
What safety precautions are critical when using this compound in catalytic asymmetric reactions?
Basic Research Question
- Methodological Answer :
- Fire Safety : Use dry chemical or alcohol-resistant foam extinguishers for solvent-related fires. Avoid water sprays if the compound reacts exothermically with moisture .
- Spill Management : Isolate the area, wear a respirator (NIOSH-approved), and collect spills using non-reactive absorbents. Dispose of waste via licensed hazardous material handlers .
- Exposure Control : Monitor airborne particles with real-time sensors and enforce a maximum exposure limit of 1 mg/m³ for amino-alcohols .
What parameters must be optimized to maintain enantiomeric purity during scaled-up synthesis of this compound?
Advanced Research Question
- Methodological Answer :
- Key Parameters :
- Catalyst Loading : Use 0.5–1.0 mol% of chiral catalysts (e.g., BINOL-derived phosphoric acids) to minimize racemization .
- Temperature Control : Maintain –10°C to 0°C during nucleophilic additions to preserve stereoselectivity .
- Workup Protocol : Quench reactions with ice-cold ammonium chloride to arrest kinetic pathways favoring undesired isomers .
How can researchers assess the ecological impact of this compound in biodegradation studies?
Advanced Research Question
- Methodological Answer :
- Test Systems : Use OECD 301F (manometric respirometry) to measure biochemical oxygen demand (BOD) over 28 days.
- Analytical Tools : Track degradation products via LC-MS/MS and compare with EPA DSSTox databases to identify toxic intermediates .
- Mitigation : If persistent, modify the methoxy or methyl substituents to enhance microbial breakdown .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
